molecular formula C11H9BrN2O3 B1437710 Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 926273-65-6

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B1437710
CAS No.: 926273-65-6
M. Wt: 297.1 g/mol
InChI Key: FBXFISPUBFVIJK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.11 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the reaction of 2-aminobenzoic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand the biological activities of quinazoline derivatives and their potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXFISPUBFVIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 2
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Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 3
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

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